2,4-Dibromo-6-isopropylaniline

Catalog No.
S1921866
CAS No.
81090-45-1
M.F
C9H11Br2N
M. Wt
293 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-isopropylaniline

CAS Number

81090-45-1

Product Name

2,4-Dibromo-6-isopropylaniline

IUPAC Name

2,4-dibromo-6-propan-2-ylaniline

Molecular Formula

C9H11Br2N

Molecular Weight

293 g/mol

InChI

InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3

InChI Key

OKIHDLUSXGDARZ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC(=C1)Br)Br)N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)Br)N

2,4-Dibromo-6-isopropylaniline is an organic compound with the molecular formula C9H11Br2NC_9H_{11}Br_2N. It features a benzene ring substituted with two bromine atoms and an isopropyl group, which significantly influences its chemical properties and reactivity. The compound is characterized by its pale pink or cream appearance and has a melting point range of approximately 43.5 to 49.5 °C . This structure allows for various interactions in

There is no known specific mechanism of action for 2,4-Dibromo-6-isopropylaniline in biological systems.

  • Organic amines: Can be irritating to skin and eyes.
  • Bromine compounds: Some bromoaromatic compounds can be toxic or carcinogenic.
  • Potential applications based on structure

    The presence of bromine atoms and an amine group suggests potential uses in areas like:

    • Medicinal chemistry: Exploration as a scaffold for drug discovery due to the amine group, a common functional group in many pharmaceuticals . However, further research is needed to determine its specific activity.
    • Organic synthesis: As a reactant or intermediate in organic synthesis due to the reactive amine and bromine groups.
  • Difficulties in finding research data

    Scientific publications mentioning 2,4-Dibromo-6-isopropylaniline might be limited due to:

    • Recent discovery: The compound might be a relatively recent discovery, and research efforts are still in early stages.
    • Proprietary research: The research involving this compound might not be publicly available due to being proprietary to a specific company or research group.

Further Exploration

If you require more information on 2,4-Dibromo-6-isopropylaniline, consider these options:

  • Scientific databases: Search for the CAS number (81090-45-1) in scientific databases like ScienceDirect, Scopus, or Web of Science. These databases might reveal relevant research papers or patents.
  • Chemical suppliers: Some chemical suppliers might provide information on the typical uses of the compound in their product descriptions.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, which may have different biological activities.
  • Reduction Reactions: Reduction of the bromine atoms can yield corresponding aniline derivatives, expanding the range of potential applications .

This compound exhibits notable biological activity. It interacts with cytochrome P450 enzymes, which play crucial roles in the metabolism of various substances within biological systems. Such interactions can lead to the formation of reactive intermediates that may influence cellular functions. Additionally, it has been observed to modulate cell signaling pathways by affecting kinase and phosphatase activities, potentially impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, leading to reduced cell growth.

The synthesis of 2,4-Dibromo-6-isopropylaniline typically involves the bromination of 6-isopropylaniline. Common methods include:

  • Bromination using Bromine or N-Bromosuccinimide (NBS): This reaction is usually conducted in inert solvents like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring.
  • Industrial Production: On a larger scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure .

2,4-Dibromo-6-isopropylaniline serves as a versatile building block in medicinal chemistry and materials science. Its unique structure allows it to be used in the synthesis of various pharmaceutical agents and agrochemicals. Furthermore, it is utilized in research applications that explore its biochemical interactions and potential therapeutic effects.

Studies have shown that 2,4-Dibromo-6-isopropylaniline interacts with several biomolecules, particularly proteins involved in metabolic pathways. Its binding affinity to proteins such as albumin affects its distribution within biological systems. The compound's ability to modulate enzyme activities indicates its potential role as a pharmacological agent or tool in biochemical research.

Several compounds share structural similarities with 2,4-Dibromo-6-isopropylaniline. Here are some notable examples:

Compound NameStructural DifferencesUnique Features
2,4-DibromoanilineLacks isopropyl groupLess sterically hindered; different reactivity
2,6-Dibromo-4-isopropylanilineBromine substitution pattern differsVaries in reactivity due to positional changes
2,4-Dichloro-6-isopropylanilineChlorine instead of bromineDifferent chemical properties due to chlorine

Uniqueness: The specific positioning of bromine atoms and the presence of the isopropyl group confer distinct steric and electronic effects on 2,4-Dibromo-6-isopropylaniline. These features influence its reactivity profile and make it particularly valuable for targeted chemical synthesis and research applications .

XLogP3

3.7

Wikipedia

2,4-Dibromo-6-(propan-2-yl)aniline

Dates

Modify: 2023-08-16

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